molecular formula C25H24N2O2S B11073855 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Cat. No.: B11073855
M. Wt: 416.5 g/mol
InChI Key: MNEGRANSULPLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone core, a naphthylmethyl group, and a dimethylphenoxyethylsulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Naphthylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and a suitable catalyst.

    Attachment of the Dimethylphenoxyethylsulfanyl Moiety: This can be accomplished through a nucleophilic substitution reaction, where the dimethylphenoxyethyl group is introduced using a suitable leaving group and base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfanyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted phenoxy or sulfanyl derivatives.

Scientific Research Applications

2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation or cell proliferation.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-6-phenyl-4(1H)-pyrimidinone
  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
  • 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one

Uniqueness

2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-(1-NAPHTHYLMETHYL)-4(3H)-PYRIMIDINONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthylmethyl group and pyrimidinone core are particularly noteworthy for their potential interactions with biological targets.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C25H24N2O2S/c1-17-12-18(2)14-22(13-17)29-10-11-30-25-26-21(16-24(28)27-25)15-20-8-5-7-19-6-3-4-9-23(19)20/h3-9,12-14,16H,10-11,15H2,1-2H3,(H,26,27,28)

InChI Key

MNEGRANSULPLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)CC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.